molecular formula C9H7NO3S2 B13174283 3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid

3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid

Cat. No.: B13174283
M. Wt: 241.3 g/mol
InChI Key: DHKUZVXWPSGHEP-UHFFFAOYSA-N
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Description

3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid is a sophisticated heterocyclic building block designed for medicinal chemistry and drug discovery research. This hybrid molecule incorporates two privileged scaffolds—thiophene and thiazole—known for their prevalence in therapeutically active compounds. The thiophene carboxamide scaffold is recognized as a versatile pharmacophore in developing novel anticancer agents, with recent studies showing derivatives induce apoptosis through caspase-3/7 activation and mitochondrial depolarization in various cancer cell lines . The structural motif of 3-substituted thiophenes is increasingly important in pharmaceutical research, serving as key intermediates for synthesizing complex heterocyclic systems like thiazoles and selenazoles, which are valuable for probing new biological targets . Furthermore, the thiazole ring system is associated with a diverse range of biological activities, including antiviral and antitumor effects, making it a critical element for designing new bioactive molecules . This compound's specific molecular architecture, featuring a carboxylic acid functional group, provides a versatile handle for further synthetic modification, enabling researchers to create amide, ester, or other derivatives for structure-activity relationship (SAR) studies. It is a valuable tool for researchers developing novel therapeutic agents targeting oncology, virology, and inflammatory diseases.

Properties

Molecular Formula

C9H7NO3S2

Molecular Weight

241.3 g/mol

IUPAC Name

3-(3-methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C9H7NO3S2/c1-13-7-4-6(15-10-7)5-2-3-14-8(5)9(11)12/h2-4H,1H3,(H,11,12)

InChI Key

DHKUZVXWPSGHEP-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=C1)C2=C(SC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of MTCP

3-[(3-Methoxy-1,2-thiazole-5-carbonyl)amino]-2-methyl-2-phenylpropanoic acid (MTCP) can be synthesized through a multistep process starting from 3-methoxythiophene-2-carboxylic acid. This process involves the preparation of several intermediate compounds, including N-[(tert-butoxycarbonyl)amino]-3-methoxythiophene-2-carboxamide, 3-[(tert-butoxycarbonyl)amino]-2-methylpropanoic acid, and 3-[(3-methoxy-1,2-thiazol-5-yl)formamido]-2-methylpropanoic acid. The final step involves the removal of the tert-butoxycarbonyl protecting group to yield MTCP.

General Synthetic Routes

Several synthetic routes can be employed to produce 5-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid. These methods typically involve multi-step reactions that leverage existing knowledge in organic synthesis. Common strategies include the use of microwave-assisted reactions, hydrolysis, and amidation steps, similar to those used in synthesizing other heterocyclic compounds.

Synthesis of Thiazole Derivatives

Thiazole derivatives can be synthesized by the interaction of 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid with thiocarbamide or benzenecarbothioamide, as well as thioureido acid. For example, α-bromocarbonyl compound 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid (2) is used in the reactions with thiocarbonyl compounds to obtain 2,5-disubstituted thiazole derivatives.

Cyclization of Active Methylene Isocyanides with α-Oxodithioesters

The reaction of active methylene isocyanides with α-oxodithioesters induced by a base provides an efficient route to synthesize thiazoles. This pathway involves the reaction of active methylene isocyanides with potassium hydroxide/1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form respective anions. Nucleophilic attack on the thiocarbonyl group forms an anion, and the elimination of methanethiolate furnishes a condensation intermediate. Abstraction of another active hydrogen forms an anion, which is resonance stabilized to give enethiolate. Cyclization forms a thiazole anion, where the tosyl group is substituted with methanethiolate to form thiazoles.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid. A comparison of these compounds highlights their unique features.

Data Table

Property Value
Molecular Formula C9H7NO3S2
Molecular Weight 241.3 g/mol
IUPAC Name 5-(3-methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid
CAS No. Not available
PubChem Compound ID 127019999

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Thiophene Derivatives

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and analogous thiophene derivatives:

Compound Name Substituents on Thiophene Heterocycle Type Functional Groups Molecular Weight (g/mol) Bioactivity Notes
3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid 3-Methoxy-thiazol at C3, COOH at C2 Thiazol Carboxylic acid, Methoxy Data not available Hypothesized anticancer/antimicrobial activity
Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate Amino (C3), Isoxazol-phenyl (C5) Isoxazole Methyl ester, Amino 300.332 Unspecified biological activity
Ethyl 5-(4-chlorophenyl)-3-[sulfonamide]thiophene-2-carboxylate Chlorophenyl, sulfonamide (C3) Triazole, pyrrole Ester, Sulfonamide ~400–450 (estimated) Anticancer activity surpassing doxorubicin
5-(2-Thienyl)isoxazole-3-carboxylic acid Thienyl (C5), COOH (C3) Isoxazole Carboxylic acid ~207 (estimated) Chemical intermediate
2-Thiophenecarboxylic acid None beyond COOH None Carboxylic acid 128.16 Basic building block
Key Observations:
  • Thiazole vs. Isoxazole: The target’s thiazole ring (S, N) contrasts with isoxazole (O, N) in compounds like and .
  • Methoxy Group: The 3-methoxy substitution on the thiazole ring introduces steric and electronic effects distinct from amino or chlorophenyl groups in analogs . This group could modulate electron density and hydrogen-bonding capacity.
  • Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound may improve solubility in physiological environments compared to ester derivatives (e.g., ), which often require metabolic activation .

Biological Activity

3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid (CAS No. 1934464-97-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer activity, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid is C9H7NO3S2C_9H_7NO_3S_2, with a molecular weight of 241.29 g/mol. The compound features a thiophene ring fused with a thiazole moiety, which is known to enhance biological activity due to the electron-donating properties of the methoxy group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. A study indicated that thiazole derivatives can cause cell cycle arrest at the G0/G1 phase, leading to inhibited proliferation in tumor cells .
  • IC50 Values : The cytotoxicity of related compounds has been quantified using IC50 measurements. For example, thiazole-based compounds showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines . While specific data for 3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid is limited, its structural similarity suggests potential for comparable activity.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Research has demonstrated that certain thiazole compounds possess significant activity against both Gram-positive and Gram-negative bacteria.

  • In Vitro Studies : Compounds within this class have shown efficacy against various pathogens, including resistant strains . The presence of the thiazole ring is crucial for enhancing antimicrobial activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives:

  • Substituents : The presence of electron-donating groups such as methoxy enhances cytotoxicity and antimicrobial effects .
  • Ring Systems : The combination of thiazole and thiophene rings has been shown to synergistically improve biological activities.

Data Table: Biological Activity Overview

Biological Activity Effect Reference
AnticancerInduces apoptosis; cell cycle arrest
Cytotoxicity (IC50)1.61 - 1.98 µg/mL
AntimicrobialEffective against Gram-positive bacteria

Case Studies

Several case studies have explored the biological activities of thiazole derivatives:

  • Case Study on Anticancer Effects : A compound structurally similar to 3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid was evaluated in vitro against human cancer cell lines, demonstrating significant reductions in cell viability compared to control groups .
  • Antimicrobial Efficacy : Another study assessed a series of thiazole derivatives for their antimicrobial properties against resistant strains of bacteria, highlighting their potential as new therapeutic agents .

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